N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide typically involves the reaction of morpholine derivatives with isothiocyanates under controlled conditions. One common method includes the reaction of 4-morpholinecarbothioamide with 2,4,4-trimethylpentan-2-yl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-(2,4,4-trimethylpentan-2-yl)morpholine: Similar structure but lacks the carbothioamide group.
N-phenyl-N-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine: Contains a naphthalene ring instead of a morpholine ring
Uniqueness
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide is unique due to its combination of a morpholine ring and a carbothioamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C13H26N2OS |
---|---|
Molecular Weight |
258.43 g/mol |
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C13H26N2OS/c1-12(2,3)10-13(4,5)14-11(17)15-6-8-16-9-7-15/h6-10H2,1-5H3,(H,14,17) |
InChI Key |
RHXHZAYGAXPISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=S)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.